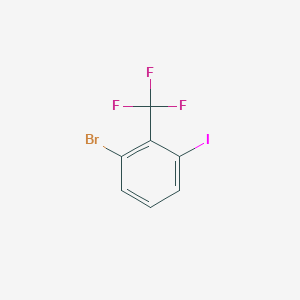

1-Bromo-3-iodo-2-(trifluoromethyl)benzene

Description

Significance of Aryl Halides as Advanced Synthetic Intermediates in Organic Chemistry

Aryl halides, or haloarenes, are aromatic compounds where one or more hydrogen atoms on an aromatic ring are substituted by a halogen. wikipedia.org They are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules. libretexts.orgrsc.org Their importance stems from their ability to participate in a wide range of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings utilize aryl halides to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The reactivity of aryl halides in these reactions is dependent on the nature of the halogen atom. The bond strength between the aromatic carbon and the halogen decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, aryl iodides are generally the most reactive, followed by bromides and then chlorides, allowing for selective and sequential reactions on polyhalogenated arenes. wikipedia.org Beyond cross-coupling, aryl halides are precursors to organometallic reagents like Grignard and organolithium compounds and can undergo nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. libretexts.org They are also used to generate highly reactive benzyne (B1209423) intermediates. wikipedia.orgeventsair.com This versatile reactivity makes aryl halides indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. libretexts.orggoogle.com

The Transformative Role of Trifluoromethylation in Modern Chemical Research

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties. wechemglobal.com This process, known as trifluoromethylation, has become a cornerstone of modern medicinal, agricultural, and materials chemistry. rsc.orgwikipedia.org The -CF3 group is highly electronegative and strongly electron-withdrawing, which can significantly impact the electronic environment of a molecule. mdpi.commdpi.com

Positional Isomerism and Substituent Effects in Halogenated and Trifluoromethylated Benzene (B151609) Systems

The reactivity of a substituted benzene ring, particularly towards further electrophilic substitution, is governed by the electronic effects of the substituents already present. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance effects (transmitted through pi systems).

Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms. This is primarily an inductive effect (-I). It withdraws electron density from the benzene ring, making it less reactive towards electrophiles than benzene itself. This effect is known as deactivation. The -CF3 group directs incoming electrophiles primarily to the meta position. libretexts.org

In a molecule like 1-bromo-3-iodo-2-(trifluoromethyl)benzene, these effects are combined. The powerful deactivating nature of the -CF3 group, coupled with the deactivating effects of the two halogens, renders the aromatic ring highly electron-deficient and significantly less reactive towards electrophilic attack compared to benzene. The directing influences of the substituents are complex and can be competing.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (for Electrophilic Substitution) |

|---|---|---|---|---|

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -I (Iodo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -CF₃ (Trifluoromethyl) | Strongly Electron-withdrawing (-I) | None | Strongly Deactivating | Meta |

Overview of Research Directions Pertaining to this compound and Related Structural Motifs

While specific, in-depth research literature on this compound is not extensively documented in readily accessible sources, its structure points to significant potential as a highly specialized synthetic intermediate. Research involving related structural motifs focuses on leveraging the differential reactivity of the carbon-halogen bonds for sequential, site-selective functionalization.

The key feature of this molecule is the presence of two different halogen atoms, bromine and iodine, on the same aromatic ring. The carbon-iodine bond is weaker and more susceptible to oxidative addition in transition-metal catalysis than the carbon-bromine bond. This reactivity difference allows chemists to selectively target the iodine-substituted position for a cross-coupling reaction while leaving the bromine-substituted position intact for a subsequent, different transformation.

This strategy enables the controlled, stepwise construction of complex, polysubstituted aromatic compounds that would be difficult to synthesize otherwise. Research on analogous polyhalogenated arenes demonstrates their use in building blocks for pharmaceuticals, organic electronics, and complex ligands for catalysis. The presence of the 2-(trifluoromethyl) group further modifies the electronic properties of the ring, influencing the reactivity of the halogen sites and imparting the unique characteristics of the -CF3 group to the final product. Therefore, research directions for a compound like this compound would primarily involve its application as a versatile building block in regioselective synthesis.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C₇H₃BrF₃I | 350.91 | 1369835-61-9 chemsrc.com |

| 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | C₇H₃BrF₃I | 350.90 | 364-11-4 nih.gov |

| 2-Bromo-1-iodo-4-(trifluoromethyl)benzene | C₇H₃BrF₃I | 350.91 | 481075-58-5 |

| 1-Bromo-3-iodo-5-(trifluoromethyl)benzene | C₇H₃BrF₃I | 350.91 | 481075-59-6 achemblock.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3I/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXCMPQZTZAMNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Iodo 2 Trifluoromethyl Benzene and Analogues

Strategies for Regioselective Halogenation of Trifluoromethylated Benzenes

Achieving specific substitution patterns on trifluoromethylated aromatic rings is a significant synthetic challenge. The trifluoromethyl group is a powerful deactivating group and directs incoming electrophiles to the meta-position. Therefore, direct electrophilic halogenation often fails to produce ortho or para isomers in good yields. To overcome these limitations, chemists have developed several sophisticated strategies to control the position of halogen substituents.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. unblog.frorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho-position. organic-chemistry.orgwikipedia.org This process generates a stabilized aryllithium intermediate that can be trapped by various electrophiles, including halogenating agents, to install a substituent with high regioselectivity. wikipedia.org

The DMG, which contains a heteroatom like oxygen, nitrogen, or sulfur, acts as a Lewis base, coordinating with the Lewis acidic lithium of the organolithium reagent. wikipedia.org This pre-coordination complex brings the strong base into proximity with the ortho-proton, facilitating its abstraction over other protons on the ring. For trifluoromethylated systems, where the ring is electron-deficient, the choice of the DMG and the base is critical. While the trifluoromethyl group itself is not a classical DMG, other functional groups can be employed to direct halogenation. For instance, a methoxy, amide, or even a fluorine atom can serve as a potent DMG. wikipedia.orgresearchgate.net

The general sequence for DoM in synthesizing polyhalogenated trifluoromethylbenzenes involves:

Starting Material: A trifluoromethylbenzene derivative bearing a suitable DMG.

Lithiation: Treatment with a strong organolithium base at low temperatures to generate the ortho-lithiated species.

Electrophilic Quench: Reaction with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) to introduce the halogen atom at the metalated position.

This process can be repeated to introduce multiple halogen atoms in a controlled, stepwise manner, providing access to complex substitution patterns that are inaccessible through classical electrophilic aromatic substitution.

Table 1: Examples of Directed Ortho Metalation for Aryl Halide Synthesis

| Directing Group (DMG) | Base | Electrophile | Product Type |

|---|---|---|---|

| -CONEt₂ | s-BuLi/TMEDA | I₂ | ortho-Iodo amide |

| -OMe | n-BuLi | Br₂ | ortho-Bromo anisole |

| -F | LDA or LiTMP | Cl₃C-CCl₃ | ortho-Chloro fluorobenzene |

This table illustrates the general utility of the DoM strategy with various directing groups and electrophiles.

Electrophilic Halogenation is a fundamental reaction in aromatic chemistry. masterorganicchemistry.com For benzene (B151609) derivatives bearing a deactivating group like trifluoromethyl, the reaction is slower, and substitution is directed to the meta-position. wikipedia.org The halogenation of benzene typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule (e.g., Br₂ or Cl₂) and generate a potent electrophile. masterorganicchemistry.comlibretexts.org Iodination is often achieved using a combination of I₂ and an oxidizing agent (like nitric or iodic acid) to generate the electrophilic iodine species "I+". masterorganicchemistry.comwikipedia.org

Controlling the position of halogenation on a trifluoromethylated ring via electrophilic substitution is challenging due to the strong meta-directing influence of the CF₃ group. Synthesizing a compound like 1-bromo-3-iodo-2-(trifluoromethyl)benzene cannot be achieved by direct halogenation of 2-(trifluoromethyl)benzene or its monohalogenated derivatives, as this would lead to substitution at the 4- or 5-positions. Positional control requires multi-step strategies, often involving the use of blocking groups or leveraging the directing effects of other substituents that are later removed or transformed.

Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway for halogen introduction. This mechanism is favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups like nitro or trifluoromethyl, and a good leaving group (typically a halogen). In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity. To synthesize polyhalogenated compounds, a halogen anion (e.g., F⁻, Cl⁻) can act as the nucleophile to displace another halogen atom, provided the ring is sufficiently activated.

The "halogen dance" is a base-catalyzed halogen migration or isomerization reaction observed on aromatic and heteroaromatic rings. wikipedia.org This rearrangement provides a powerful method for converting a readily available isomer of a halogenated aromatic compound into a thermodynamically more stable or synthetically more useful one that may be difficult to access directly. ias.ac.inwhiterose.ac.uk The reaction is typically initiated by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium amide (KNH₂), in a non-aqueous solvent. wikipedia.orgclockss.org

The proposed mechanism for the halogen dance involves the following key steps:

Deprotonation: The strong base abstracts a proton from the aromatic ring, generating an aryllithium or aryl anion intermediate. The position of deprotonation is influenced by the acidity of the ring protons.

Halogen Migration: The halogen atom from the same or another molecule is transferred to the anionic carbon center. This can occur through various proposed transition states, including bridged anionic intermediates. ias.ac.in

Protonation: The newly formed aryl anion is quenched by a proton source (often the solvent or a deliberately added acid) to give the isomerized product.

Advanced Methods for the Introduction of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is a key structural motif in pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and lipophilicity. researchgate.net Consequently, numerous methods for introducing this group onto aromatic rings have been developed.

Copper-catalyzed trifluoromethylation has become one of the most important methods for forming C(sp²)-CF₃ bonds. nih.govnih.gov The field was pioneered by the discovery that copper metal could mediate the coupling of polyfluoroalkyl iodides with aryl iodides. acs.org Modern methods utilize catalytic amounts of copper salts, often in combination with various trifluoromethylating agents. beilstein-journals.org

The evolution of this methodology can be seen in the variety of CF₃ sources employed:

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) is a widely used nucleophilic CF₃ source, typically activated by a fluoride (B91410) source to generate the trifluoromethyl anion. acs.org

Trifluoroacetate (B77799) Salts: Inexpensive and readily available salts like sodium trifluoroacetate (CF₃CO₂Na) or methyl trifluoroacetate can serve as CF₃ sources via a decarboxylation mechanism at elevated temperatures. beilstein-journals.orgresearchgate.net This approach is economically attractive for large-scale synthesis. researchgate.net

Electrophilic Reagents: Reagents such as Togni's and Umemoto's reagents are electrophilic CF₃ sources. nih.gov Copper can mediate trifluoromethylation with these reagents, often proceeding through a radical mechanism where copper facilitates a single electron transfer (SET) process to generate a CF₃ radical. nih.govbeilstein-journals.org

Mechanistic studies suggest that these reactions can proceed through a Cu(I)/Cu(III) catalytic cycle or via radical pathways involving Cu(II) species. nih.govacs.org The choice of ligands, solvents, and additives is crucial for achieving high efficiency and broad substrate scope. The development of ligand-free systems and reactions that proceed under milder conditions represents a significant advance in the field. researchgate.net

Table 2: Comparison of Copper-Catalyzed Trifluoromethylation Methods

| CF₃ Reagent | Reagent Type | Typical Catalyst | Key Features |

|---|---|---|---|

| TMSCF₃ | Nucleophilic | CuI | Requires fluoride activation; broad scope. |

| CF₃CO₂Na | Nucleophilic (precursor) | CuI | Inexpensive; requires high temperature for decarboxylation. beilstein-journals.orgresearchgate.net |

| Togni's Reagent | Electrophilic | CuCl | Can proceed via radical pathways; mild conditions. beilstein-journals.org |

Photoinduced and radical-mediated methods offer a powerful, often complementary, approach to transition-metal-catalyzed trifluoromethylation. rsc.org These strategies rely on the generation of the trifluoromethyl radical (•CF₃), a highly reactive intermediate that can add to aromatic rings. researchgate.net

A common method for generating •CF₃ is through the single electron oxidation or reduction of a suitable precursor. Sodium triflinate (CF₃SO₂Na, Langlois' reagent) is an inexpensive and stable solid that can be oxidized to release the •CF₃ radical. nih.govacs.org This oxidation can be achieved using chemical oxidants or, more elegantly, through photoredox catalysis. nih.govacs.org

In a typical photocatalytic cycle, a photocatalyst (often a ruthenium or iridium complex, or even a simple organic dye) is excited by visible light. nii.ac.jp The excited photocatalyst can then engage in an electron transfer with the trifluoromethylating agent to generate the •CF₃ radical. This radical then adds to the aromatic substrate to form a radical intermediate, which is subsequently oxidized and deprotonated to yield the final trifluoromethylated product. nii.ac.jp

Key advantages of these methods include:

Mild Reaction Conditions: Many reactions proceed at room temperature, tolerating a wide range of functional groups.

Metal-Free Options: Some protocols avoid transition metals entirely, using organic photosensitizers or direct photoexcitation of the reagents. nih.govacs.orgacs.org For example, photoexcited acetone (B3395972) has been shown to act as a radical initiator to generate •CF₃ from sodium triflinate. nih.govacs.org

Alternative Selectivity: Radical addition can sometimes provide different regioselectivity compared to ionic pathways, offering access to otherwise difficult-to-make isomers. researchgate.net

These photoinduced and radical strategies have significantly expanded the toolkit for synthesizing trifluoromethylated aromatics, providing greener and more versatile alternatives to traditional methods. acs.orgresearchgate.net

Trifluoromethylation via Aryl Diazonium Salts (Sandmeyer-Type Reactions)

The Sandmeyer reaction offers a powerful and versatile method for the introduction of a trifluoromethyl group onto an aromatic ring by converting aryl diazonium salts. openochem.org This transformation is a type of radical-nucleophilic aromatic substitution. openochem.org A significant advancement in this area is the copper-mediated Sandmeyer trifluoromethylation, which utilizes the inexpensive and readily available trifluoromethylating agent trifluoromethyltrimethylsilane (TMSCF₃). organic-chemistry.org This method allows for the conversion of aromatic amines into the corresponding benzotrifluorides in good to excellent yields. organic-chemistry.org

The reaction can be performed using two main approaches: a two-step process that involves the preformation and isolation of the diazonium salt, or a more convenient one-pot procedure where diazotization and trifluoromethylation occur in the same reaction vessel. organic-chemistry.org The one-pot approach is particularly advantageous for small-scale reactions. organic-chemistry.org The reaction conditions are typically mild, and the process tolerates a wide variety of functional groups, including ethers, esters, ketones, cyano groups, and even halo-substituents. organic-chemistry.org This functional group tolerance makes the Sandmeyer trifluoromethylation compatible with other synthetic transformations, such as palladium-catalyzed cross-couplings. organic-chemistry.org

The general mechanism is believed to involve the formation of a diazo radical, which then releases nitrogen gas to generate an aryl radical. ruhr-uni-bochum.de This aryl radical then reacts with a copper-CF₃ species. Mechanistic studies suggest the formation of a [Cu(CF₃)₂]⁻ species as the active trifluoromethylating agent. organic-chemistry.org

For the synthesis of this compound, a hypothetical precursor would be 2-amino-6-bromo-4-iodotoluene. This precursor would first undergo diazotization, followed by the copper-mediated trifluoromethylation.

Table 1: Examples of Sandmeyer-Type Trifluoromethylation Reactions

| Starting Material (Aromatic Amine) | Trifluoromethylating Agent | Catalyst | Product | Yield (%) |

| 4-Bromoaniline | TMSCF₃ | Cu(I) salt | 4-Bromobenzotrifluoride | High |

| 3-Iodoaniline | TMSCF₃ | Cu(I) salt | 3-Iodobenzotrifluoride | High |

| 2-Amino-6-bromo-4-iodotoluene | TMSCF₃ | Cu(I) salt | This compound | (Not reported) |

Flow Chemistry Applications in Efficient Trifluoromethylation Protocols

Flow chemistry has emerged as a powerful tool in organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. sioc-journal.cn These benefits are particularly relevant for trifluoromethylation reactions, which can sometimes be highly exothermic or involve gaseous reagents.

Continuous-flow protocols have been successfully developed for the photocatalytic trifluoromethylation of arenes and heteroarenes. tue.nl These methods often utilize readily available and inexpensive trifluoromethyl sources. One notable example is the use of sodium triflinate (CF₃SO₂Na), an easy-to-handle solid, which can generate trifluoromethyl radicals in the presence of an oxidant under photocatalytic conditions. tue.nl

A visible-light-induced protocol for the α-trifluoromethylation of α,β-unsaturated carbonyl compounds has been developed, which proceeds without the need for a photocatalyst or transition metal. acs.org This method utilizes CF₃SO₂Na as the trifluoromethyl source and can be scaled up using a circulation flow reactor. acs.org While not directly applicable to the synthesis of this compound from a simple aromatic precursor, this demonstrates the potential of flow chemistry for performing trifluoromethylation reactions on complex and functionalized molecules. acs.org

Convergent and Divergent Synthetic Routes to Polyhalogenated Trifluoromethylbenzenes

Sequential Halogenation and Trifluoromethylation Procedures

A common and straightforward strategy for the synthesis of polyhalogenated trifluoromethylbenzenes involves the sequential introduction of halogen and trifluoromethyl groups onto a benzene ring. The order of these steps can be crucial and is often dictated by the directing effects of the substituents.

For instance, the synthesis could begin with the trifluoromethylation of a suitable aniline (B41778) derivative via a Sandmeyer-type reaction, as described in section 2.2.3. The resulting trifluoromethylbenzene could then undergo sequential halogenation reactions. The trifluoromethyl group is a meta-director, which would guide the incoming halogens to the desired positions.

Alternatively, a pre-halogenated benzene derivative can be used as the starting material. For example, starting with a dihalogenated aniline, the amino group can be converted to a trifluoromethyl group. The existing halogens would influence the regioselectivity of any subsequent halogenation steps. The halogenation of benzene itself can be a complex reaction, with the reactivity of the halogens decreasing in the order F > Cl > Br > I. youtube.comyoutube.com Specialized reagents and conditions are often required for controlled polyhalogenation.

Synthesis from Precursors with Differentiated Halogen Reactivity

The synthesis of polyhalogenated trifluoromethylbenzenes can be strategically designed by utilizing precursors that already contain halogens with different reactivities. This allows for selective transformations at specific positions on the aromatic ring. For example, in a molecule containing both bromine and iodine, the iodine atom is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net

This difference in reactivity can be exploited to build molecular complexity in a stepwise manner. For a molecule like this compound, the iodo group could be selectively functionalized, leaving the bromo group intact for a subsequent transformation. While this is a post-synthetic modification, the initial synthesis of the target molecule can be envisioned from a precursor where the positions for bromine and iodine are pre-determined by the synthetic route.

A patent describes the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) from 4-bromo-3-chloro-2-fluoroaniline (B37690) via a one-pot diazotization and iodination reaction. google.com A similar approach could be envisioned for the synthesis of this compound, starting from an appropriately substituted aniline precursor.

Development of Multi-Component and Cascade Approaches

Multi-component reactions (MCRs) and cascade reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. nih.gov These strategies are highly desirable as they can significantly reduce the number of synthetic steps, purification procedures, and waste generation.

While a specific multi-component or cascade reaction for the direct synthesis of this compound is not readily found in the literature, the principles of these methodologies can be applied to the synthesis of related structures. For example, a three-component reaction for the synthesis of β-trifluoromethyl β-amino ketones has been developed using a photoredox-catalyzed approach. nih.gov This reaction demonstrates the ability to assemble complex fluorinated molecules from simple precursors in a single step. nih.gov

Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially without the isolation of intermediates, have also been employed in the synthesis of fluorinated compounds. A photocatalyzed cascade reaction of cyclopropanols and α-trifluoromethyl-substituted olefins has been reported for the synthesis of fused gem-difluorooxetanes. researchgate.net These examples highlight the potential for developing novel multi-component and cascade strategies for the efficient synthesis of polyhalogenated trifluoromethylbenzenes.

Reactivity and Chemical Transformations of 1 Bromo 3 Iodo 2 Trifluoromethyl Benzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by strong electron-withdrawing groups. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The trifluoromethyl (CF3) group is a powerful electron-withdrawing substituent that strongly activates the aromatic ring toward nucleophilic attack. nih.gov This activation makes 1-bromo-3-iodo-2-(trifluoromethyl)benzene a viable substrate for SNAr reactions, which are typically challenging for simple aryl halides. libretexts.org

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The halogen's electronegativity plays a more significant role than its ability to act as a leaving group in this step. More electronegative halogens enhance the electrophilicity of the carbon atom to which they are attached, facilitating nucleophilic attack. Consequently, the typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I. stackexchange.comnih.gov

For this compound, a nucleophile would preferentially attack the carbon atom bonded to the bromine rather than the iodine, assuming other factors are equal. This is because bromine is more electronegative than iodine, making the C-Br position more electrophilic and thus more susceptible to nucleophilic attack. The stabilization of the resulting Meisenheimer complex is the dominant factor over the leaving group ability (where iodide is superior to bromide).

The trifluoromethyl group exerts a profound influence on the SNAr reactivity of the benzene (B151609) ring through a combination of electronic and steric effects.

Electronic Effects : The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect, -I). This effect deactivates the benzene ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. libretexts.orgyoutube.com By withdrawing electron density, the CF3 group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, lowering the activation energy of the rate-determining step. libretexts.orgstackexchange.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent via resonance. In this compound, the CF3 group is ortho to the bromine atom and meta to the iodine atom, meaning it provides significant electronic activation for substitution at the C-Br position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. nih.gov In these reactions, the reactivity of the C-X bond (where X is a halogen) in the oxidative addition step is paramount and typically follows the order C–I > C–Br > C–Cl. researchgate.netlookchem.com This predictable reactivity allows for selective functionalization of polyhalogenated aromatic compounds.

Palladium catalysts are widely used for cross-coupling reactions. The differential reactivity of the C-I and C-Br bonds in this compound allows for highly selective transformations.

Suzuki-Miyaura Coupling : This reaction couples an organohalide with an organoboron compound. nih.govnih.gov Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bond, oxidative addition of a Pd(0) catalyst occurs almost exclusively at the C-I position. This allows for the selective synthesis of 3-bromo-2-(trifluoromethyl)-1,1'-biphenyl derivatives. The remaining C-Br bond can then be subjected to a second, often more forcing, Suzuki-Miyaura coupling to generate terphenyl compounds. researchgate.netlookchem.com

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin compound. wikipedia.org Similar to the Suzuki-Miyaura reaction, the chemoselectivity is dictated by the relative rates of oxidative addition, making the C-I bond far more reactive than the C-Br bond. uwindsor.ca This permits the selective introduction of a substituent at the C-3 position while preserving the bromine at the C-1 position for subsequent transformations.

Sonogashira Coupling : This reaction couples an aryl halide with a terminal alkyne. researchgate.netorganic-chemistry.org The catalytic cycle also begins with the oxidative addition of the palladium catalyst to the aryl halide. Consequently, the reaction occurs selectively at the C-I bond of this compound, yielding a 3-bromo-1-(alkynyl)-2-(trifluoromethyl)benzene derivative. researchgate.net

| Reaction | Coupling Partner | Reactive Site | Typical Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-I | 3-Bromo-2-(trifluoromethyl)-[1,1'-biphenyl] derivative |

| Stille | R-Sn(Bu)₃ | C-I | 1-Bromo-3-(R)-2-(trifluoromethyl)benzene |

| Sonogashira | R-C≡CH | C-I | 1-Bromo-3-(alkynyl)-2-(trifluoromethyl)benzene |

Copper-catalyzed or -mediated reactions provide alternative and sometimes complementary methods to palladium-catalyzed couplings. cas.cnnih.gov These reactions are particularly useful for trifluoromethylation and for coupling with certain nitrogen and oxygen nucleophiles (Ullmann condensation).

In reactions involving dihaloarenes, copper-based systems also generally show a preference for reacting with aryl iodides over aryl bromides. nih.govrsc.org For instance, in a copper-mediated trifluoromethylation reaction using a suitable CF3 source, the iodine atom of this compound would be selectively replaced to form 1-bromo-2,3-bis(trifluoromethyl)benzene. The higher reactivity of the C-I bond is attributed to its weaker bond strength and greater polarizability, which facilitates the interaction with the copper catalyst. beilstein-journals.org

The term "orthogonal reactivity" refers to the ability to selectively react one functional group in the presence of another. The significant difference in reactivity between C-I and C-Br bonds in palladium-catalyzed cross-coupling is a classic example of this principle. researchgate.net

For this compound, this orthogonality is a powerful synthetic tool. It allows for a stepwise and site-selective introduction of different substituents onto the aromatic ring. A typical synthetic sequence would involve:

A mild, palladium-catalyzed reaction (e.g., Suzuki, Stille, Sonogashira, Heck) that selectively targets the C-I bond.

Isolation of the resulting brominated intermediate.

A second cross-coupling reaction, often under more vigorous conditions (e.g., higher temperature, different ligand), to functionalize the remaining C-Br bond.

Directed Cross-Coupling for Regioselective Functionalization

The presence of two different halogen atoms—bromine and iodine—on the benzene ring of this compound allows for directed and regioselective functionalization through transition metal-catalyzed cross-coupling reactions. The differing reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this selectivity. In palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst at a much faster rate and under milder conditions than the C-Br bond. nih.gov This differential reactivity enables the selective substitution of the iodine atom, leaving the bromine atom intact for subsequent transformations.

This stepwise functionalization is a powerful strategy for the synthesis of complex, polysubstituted aromatic compounds. For instance, a Sonogashira coupling can be performed selectively at the C-I position, followed by a Suzuki coupling at the C-Br position, introducing two different substituents in a controlled manner. The trifluoromethyl (CF3) group at the 2-position exerts significant steric and electronic influence, which can affect reaction rates but does not typically alter the fundamental reactivity difference between the C-I and C-Br bonds.

Table 1: Regioselective Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Selective Position | Product Structure |

|---|---|---|---|

| Suzuki | Arylboronic acid (Ar-B(OH)₂) | C3 (Iodine) | 3-Aryl-1-bromo-2-(trifluoromethyl)benzene |

| Sonogashira | Terminal alkyne (R-C≡CH) | C3 (Iodine) | 1-Bromo-3-(alkynyl)-2-(trifluoromethyl)benzene |

| Heck | Alkene (CH₂=CHR) | C3 (Iodine) | 1-Bromo-3-(alkenyl)-2-(trifluoromethyl)benzene |

| Buchwald-Hartwig | Amine (R₂NH) | C3 (Iodine) | N-(3-Bromo-2-(trifluoromethyl)phenyl)amine |

Radical Reaction Pathways and Their Synthetic Utility

Aryl radicals are highly reactive intermediates that can be generated from halogenated precursors like this compound through homolytic cleavage of the carbon-halogen bond. nih.gov Common methods for generating aryl radicals include the use of radical initiators such as azobisisobutyronitrile (AIBN) with a reducing agent like tributyltin hydride (n-Bu3SnH), or through modern photoredox catalysis. nih.govresearchgate.net

The C–I bond is weaker than the C–Br bond, meaning that radical generation will preferentially occur at the 3-position to form the 2-bromo-6-(trifluoromethyl)phenyl radical under controlled conditions. This radical is an ambiphilic species, a characteristic common to aryl radicals, allowing it to react with both electron-rich and electron-poor substrates. nih.gov The strongly electron-withdrawing trifluoromethyl group enhances the electrophilic character of the radical, influencing its reactivity in subsequent steps. beilstein-journals.org These radicals are capable of abstracting hydrogen atoms or participating in addition and cyclization reactions. nih.govrsc.org

Once generated, the 2-bromo-6-(trifluoromethyl)phenyl radical can undergo intermolecular addition to π-systems such as alkenes and alkynes. nih.govrsc.org This addition forms a new carbon-carbon bond and generates a new radical intermediate, which can then be trapped or undergo further reactions. oup.comresearchgate.net For example, addition to an alkene yields an alkyl radical that can be quenched by a hydrogen atom donor to complete the hydroarylation process.

Intramolecular radical cyclization is a particularly powerful synthetic strategy for constructing cyclic and polycyclic systems. wikipedia.orgbeilstein-journals.org If the starting molecule contains an appropriately positioned alkene or alkyne tether, the initially formed aryl radical can attack this multiple bond, leading to the formation of a new ring. wikipedia.orgnih.gov The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting radical intermediates. wikipedia.org Given the substitution pattern, a tether at a position ortho to the initial radical could facilitate the formation of fused ring systems. Such cyclization reactions are often rapid and highly selective, proceeding under mild conditions compatible with a wide range of functional groups. wikipedia.orgrsc.org

Metalation and Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents. wikipedia.org In molecules with multiple halogens, the reaction is highly regioselective, with the rate of exchange following the order I > Br > Cl. wikipedia.orgtcnj.edu When this compound is treated with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C or below), a selective lithium-iodine exchange occurs. tcnj.edu This kinetically controlled process yields the aryllithium intermediate, 2-bromo-6-(trifluoromethyl)phenyllithium, leaving the C-Br bond untouched. nih.gov

Similarly, the formation of a Grignard reagent by reaction with magnesium metal (Mg) also proceeds with high regioselectivity. adichemistry.comlibretexts.org The greater reactivity of the C-I bond ensures that the oxidative insertion of magnesium occurs preferentially at this position, especially in coordinating solvents like tetrahydrofuran (B95107) (THF), to form 2-bromo-6-(trifluoromethyl)phenylmagnesium iodide. adichemistry.comgoogle.com The presence of the bulky and electron-withdrawing trifluoromethyl group adjacent to the newly formed organometallic center can influence its stability and subsequent reactivity. orgsyn.org

Table 2: Regioselectivity in Halogen-Metal Exchange

| Reagent | Reaction Type | Selective Position | Organometallic Intermediate | Typical Conditions |

|---|---|---|---|---|

| n-BuLi or t-BuLi | Lithium-Halogen Exchange | C3 (Iodine) | 2-Bromo-6-(trifluoromethyl)phenyllithium | THF or Et₂O, ≤ -78 °C |

| Mg | Grignard Formation | C3 (Iodine) | 2-Bromo-6-(trifluoromethyl)phenylmagnesium iodide | THF or Et₂O, 0 °C to reflux |

| i-PrMgCl·LiCl | Magnesium-Halogen Exchange | C3 (Iodine) | 2-Bromo-6-(trifluoromethyl)phenylmagnesium chloride | THF, -20 °C to RT |

The regioselectively generated aryllithium and Grignard reagents are powerful nucleophiles and can be trapped by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. nih.govbeilstein-journals.org This two-step sequence of halogen-metal exchange followed by electrophilic quench is a versatile method for synthesizing substituted 2-bromo-6-(trifluoromethyl)benzene derivatives. tcnj.edu The reaction with the electrophile must be carried out at low temperatures to prevent side reactions, such as decomposition of the organometallic intermediate or reaction with the remaining bromine atom.

Common electrophiles include aldehydes and ketones (to form secondary and tertiary alcohols, respectively), carbon dioxide (to form a carboxylic acid), N,N-dimethylformamide (DMF) (to form an aldehyde after workup), and alkyl halides (to form a new C-C bond). This methodology provides a reliable route to a diverse array of functionalized molecules that can serve as building blocks for more complex targets. researchgate.net

Chemo- and Regioselective Functional Group Transformations Adjacent to Halogens and Trifluoromethyl Groups

The strategic placement of bromo, iodo, and trifluoromethyl groups on a benzene ring, as seen in this compound, imparts a high degree of tunability in chemical reactions. The distinct electronic properties and steric hindrance offered by these substituents allow for precise control over the chemo- and regioselectivity of functional group transformations. Research in this area focuses on leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, as well as the influence of the strongly electron-withdrawing trifluoromethyl (CF3) group.

The differential reactivity of the halogens is a cornerstone of selective functionalization. It is well-established that the C-I bond is weaker and therefore more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions than the C-Br bond. This reactivity hierarchy (C-I > C-Br) is the primary tool for achieving chemoselectivity in molecules containing both iodine and bromine.

The trifluoromethyl group, being a powerful electron-withdrawing group, influences the reactivity of the adjacent halogen atoms. While it is generally deactivating towards electrophilic aromatic substitution, its impact on cross-coupling reactions is more nuanced, affecting the electron density at the carbon atoms bonded to the halogens and potentially influencing the rate of oxidative addition. Steric hindrance from the ortho-trifluoromethyl group can also play a significant role in directing the approach of incoming reagents, thereby controlling regioselectivity.

For instance, in Suzuki-Miyaura cross-coupling reactions of dihalogenated trifluoromethyl-benzene derivatives, excellent site-selectivities have been observed. The regioselectivity in these cases is often governed by a combination of steric and electronic effects, with the less sterically hindered and more electronically favorable position being preferentially functionalized.

While specific documented examples for this compound are not extensively detailed in readily available literature, the principles of chemo- and regioselectivity can be illustrated through analogous transformations on similarly substituted aromatic rings. The following table summarizes expected selective reactions based on established chemical principles for polyhalogenated and trifluoromethyl-substituted benzenes.

| Reaction Type | Expected Regioselectivity | Rationale | Illustrative Transformation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Selective reaction at the C-I bond | Higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling. | Formation of a biaryl compound by coupling at the 3-position. |

| Sonogashira Coupling | Selective reaction at the C-I bond | Preferential oxidative addition of the C-I bond to the palladium catalyst. | Introduction of an alkynyl group at the 3-position. |

| Heck Coupling | Selective reaction at the C-I bond | Greater reactivity of aryl iodides over aryl bromides in Heck reactions. | Vinylation at the 3-position. |

| Buchwald-Hartwig Amination | Selective reaction at the C-I bond | The C-I bond is more readily cleaved in the oxidative addition step. | Formation of an N-aryl bond at the 3-position. |

Further research into the specific reaction conditions required to achieve high selectivity and yield for this compound would be beneficial for its application in the synthesis of complex organic molecules. The interplay between the electronic effects of the trifluoromethyl group and the inherent reactivity differences of the two halogen atoms presents a rich field for methodological development in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of Halogenated Trifluoromethylbenzenes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Assignment and Electronic Effects

NMR spectroscopy is a cornerstone technique for determining the connectivity and electronic environment of nuclei in a molecule. For 1-Bromo-3-iodo-2-(trifluoromethyl)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its structure.

The substitution pattern on the benzene (B151609) ring creates a distinct set of signals in the NMR spectra, with chemical shifts heavily influenced by the electronic effects (inductive and resonance) of the bromine, iodine, and trifluoromethyl substituents.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at the C4, C5, and C6 positions. The proton at C5, situated between two hydrogen atoms, would likely appear as a triplet. The protons at C4 and C6, adjacent to the iodine and bromine substituents respectively, would appear as doublets. The strong electron-withdrawing nature of the trifluoromethyl group and the halogens would shift all proton signals downfield compared to unsubstituted benzene (δ 7.26 ppm).

¹³C NMR Spectroscopy: A completely decoupled ¹³C NMR spectrum would display seven signals: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts of the aromatic carbons can be estimated by considering the additive effects of each substituent. sci-hub.selibretexts.orgacs.org The carbons directly attached to the substituents (C1, C2, C3) will be the most affected. The C2 carbon, bonded to the electron-withdrawing CF₃ group, is expected to be significantly downfield. The carbon of the CF₃ group itself will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum provides a direct probe into the electronic environment of the trifluoromethyl group. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. nih.gov Its chemical shift, typically observed in the range of -60 to -65 ppm relative to CFCl₃, is sensitive to the electronic effects of the adjacent bromo and iodo substituents. colorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | |||

| H4 | ~7.8 - 8.0 | d | J(H4-H5) ≈ 8 |

| H5 | ~7.3 - 7.5 | t | J(H5-H4) ≈ 8, J(H5-H6) ≈ 8 |

| H6 | ~7.6 - 7.8 | d | J(H6-H5) ≈ 8 |

| ¹³C | |||

| C1 (-Br) | ~120 - 125 | s | |

| C2 (-CF₃) | ~130 - 135 | q | ¹J(C-F) ≈ 275 |

| C3 (-I) | ~95 - 100 | s | |

| C4 | ~135 - 140 | d | |

| C5 | ~128 - 132 | d | |

| C6 | ~130 - 134 | d | |

| CF₃ | ~122 - 125 | q | ¹J(C-F) ≈ 275 |

| ¹⁹F | |||

| -CF₃ | ~ -60 to -65 | s |

While 1D NMR establishes connectivity, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provide crucial information about the spatial proximity of atoms, which is invaluable for determining the preferred conformation of sterically hindered molecules. mdpi.commdpi.com The Nuclear Overhauser Effect (NOE) is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two nuclei, making it highly sensitive to internuclear distances up to approximately 5 Å. mdpi.com

For this compound, the bulky substituents at the 1, 2, and 3 positions likely force the trifluoromethyl group to adopt a preferred rotational conformation to minimize steric strain. A NOESY experiment could reveal correlations between the fluorine atoms of the CF₃ group and the aromatic proton at the C6 position. The presence and intensity of such a cross-peak would provide direct evidence for the through-space proximity of these groups, allowing for the determination of the dominant rotamer in solution. mdpi.com Similarly, Heteronuclear Overhauser Effect Spectroscopy (HOESY) could be employed to observe correlations between ¹⁹F and ¹H nuclei.

Furthermore, these techniques can offer insights into intermolecular interactions. At higher concentrations, NOE cross-peaks between protons of different molecules can indicate aggregation or specific molecular packing preferences in solution.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Functional Group Identification

For this compound, the spectra would be characterized by several key vibrational modes:

Aromatic C-H Stretching: These vibrations typically appear in the 3100-3000 cm⁻¹ region. spectroscopyonline.com

Aromatic C=C Stretching: The benzene ring itself has several characteristic stretching vibrations, generally found in the 1600-1400 cm⁻¹ range. ias.ac.in

C-F and CF₃ Group Vibrations: The trifluoromethyl group gives rise to very strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching modes are particularly intense in the IR spectrum and typically occur in the 1350-1100 cm⁻¹ region. ias.ac.in A band near 1330 cm⁻¹ is often attributed to the C-CF₃ stretching mode. ias.ac.in

C-X (Halogen) Vibrations: The carbon-halogen stretching frequencies are highly dependent on the mass of the halogen and appear in the fingerprint region of the spectrum. The C-Br stretching vibration is typically found in the 650-500 cm⁻¹ range, while the heavier iodine atom results in a lower frequency C-I stretching vibration, usually below 500 cm⁻¹. researchgate.netspectroscopyonline.com

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are often strong and their position in the 900-675 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. spectroscopyonline.com

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Weak |

| CF₃ Asymmetric Stretch | ~1300 - 1200 | Very Strong |

| CF₃ Symmetric Stretch | ~1180 - 1120 | Very Strong |

| C-CF₃ Stretch | ~1330 | Strong |

| C-H Out-of-Plane Bend | 900 - 700 | Strong |

| C-Br Stretch | 650 - 500 | Medium-Strong |

| C-I Stretch | < 500 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise bond lengths, bond angles, and details of intermolecular packing. While a crystal structure for this compound is not publicly available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics.

The benzene ring is expected to be largely planar. However, significant steric strain is introduced by the three bulky, adjacent substituents (Br, CF₃, and I). This steric hindrance may cause slight puckering or distortion of the benzene ring from perfect planarity. More significantly, it will dictate the dihedral angles between the plane of the benzene ring and the substituents. researchgate.net The C-C-C-Br and C-C-C-I dihedral angles will reveal any out-of-plane twisting of the halogen atoms. The orientation of the trifluoromethyl group relative to the ring is also of key interest. In the crystal structures of other 1,2,3-trisubstituted benzenes, substituents are often arranged in an alternating fashion above and below the ring plane to minimize steric repulsion. researchgate.netnih.gov

The crystal packing of this compound would be governed by a variety of non-covalent interactions. Halogen bonding is a highly directional interaction where an electrophilic region (the σ-hole) on a halogen atom interacts with a nucleophilic region on an adjacent molecule. acs.orgresearchgate.net Given the presence of both bromine and iodine, several types of halogen bonds are possible:

I···Br, I···I, or Br···Br interactions: Iodine is a particularly strong halogen bond donor, and interactions between the iodine of one molecule and the bromine or iodine of another are highly probable in directing the crystal packing. rsc.orgresearchgate.net These interactions occur when the distance between the two halogen atoms is less than the sum of their van der Waals radii. acs.org

In addition to halogen bonds, other non-covalent forces would play a crucial role:

C-H···F Interactions: The fluorine atoms of the CF₃ group, while generally poor hydrogen bond acceptors, can participate in weak C-H···F hydrogen bonds with aromatic protons of neighboring molecules. ed.ac.uknih.gov

π-π Stacking: The aromatic rings may arrange in offset face-to-face or edge-to-face (T-shaped) configurations, driven by π-π interactions to build the three-dimensional lattice. sciencenet.cn The presence of multiple large substituents, however, may sterically hinder efficient π-π stacking.

The interplay of these diverse and competing interactions—strong halogen bonds, weaker hydrogen bonds, and dispersive π-stacking forces—would ultimately define the final, most thermodynamically stable crystal lattice.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of complex organic molecules such as this compound. It provides data on the exact mass of the molecule and its fragments with extremely high precision, enabling the determination of elemental composition and offering deep insights into the molecule's structure and bonding.

Precise Molecular Weight Determination

The elemental composition of this compound is C₇H₃BrF₃I. High-resolution mass spectrometry can measure the mass of the molecular ion with precision down to several decimal places. This high accuracy allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ⁷⁹Br, and ¹²⁷I).

For this compound, the precise molecular weight provides a fundamental data point for its unequivocal identification. The experimentally measured mass from an HRMS analysis is expected to align closely with the theoretical value, typically within a few parts per million (ppm), confirming the compound's identity.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃BrF₃I |

| Calculated Monoisotopic Mass | 349.84149 Da nih.gov |

| Nominal Mass | 350 Da |

Fragmentation Pattern Analysis

Electron ionization (EI) is a common technique used in conjunction with mass spectrometry, where high-energy electrons bombard the molecule, causing it to ionize and fragment. libretexts.orguvic.ca The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. While specific, published experimental mass spectra for this compound are not widely available, a theoretical fragmentation pattern can be predicted based on the strengths of the chemical bonds and the stability of the resulting fragments.

The molecular ion peak (M⁺•) for this compound would be expected at an m/z of approximately 350. Due to the presence of a single bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion region will exhibit a characteristic doublet pattern: a peak for the ion containing ⁷⁹Br (M⁺•) and a peak for the ion containing ⁸¹Br ([M+2]⁺•) of almost equal intensity, separated by two m/z units. docbrown.info Iodine is monoisotopic (¹²⁷I), so it does not produce a similar isotopic pattern. docbrown.info

The primary fragmentation pathways are dictated by the cleavage of the weakest bonds. The carbon-iodine bond is significantly weaker than the carbon-bromine and carbon-carbon bonds, making the loss of an iodine radical a highly favorable initial fragmentation step.

Key expected fragmentation events include:

Loss of Iodine: The cleavage of the C-I bond would result in a prominent fragment ion [M-I]⁺ by losing an iodine radical (•I). This is often one of the most abundant peaks in the spectrum of iodoaromatic compounds.

Loss of Bromine: The subsequent or alternative loss of a bromine radical (•Br) from the molecular ion would produce the [M-Br]⁺ fragment.

Loss of Trifluoromethyl Group: Cleavage of the bond between the aromatic ring and the trifluoromethyl group can occur, leading to the loss of a •CF₃ radical and the formation of the [M-CF₃]⁺ ion. A peak corresponding to the trifluoromethyl cation, [CF₃]⁺, at m/z 69 is also a common observation for compounds containing this moiety. nist.gov

Sequential Losses: Fragments resulting from multiple losses, such as the loss of both iodine and bromine ([M-I-Br]⁺•), can also be expected.

Aromatic Ring Fragmentation: The phenyl cation fragment [C₆H₅]⁺ at m/z 77 is a characteristic peak for many benzene derivatives. docbrown.info

The analysis of these fragments allows for a piece-by-piece reconstruction of the molecule's structure. The table below summarizes the predicted key fragments for this compound.

| Proposed Fragment Ion | Ionic Formula | Theoretical m/z | Notes on Fragmentation |

|---|---|---|---|

| Molecular Ion | [C₇H₃⁷⁹BrF₃I]⁺• | 349.84 | Parent ion. An accompanying [M+2]⁺• peak at m/z 351.84 is expected due to the ⁸¹Br isotope. |

| Loss of Iodine | [C₇H₃⁷⁹BrF₃]⁺ | 223.94 | Represents cleavage of the weak C-I bond. Expected to be a major fragment. |

| Loss of Bromine | [C₇H₃F₃I]⁺ | 270.93 | Represents cleavage of the C-Br bond. |

| Loss of Trifluoromethyl | [C₆H₃⁷⁹BrI]⁺ | 280.85 | Represents cleavage of the C-CF₃ bond. |

| Trifluoromethyl Cation | [CF₃]⁺ | 69.00 | A common fragment for trifluoromethyl-substituted compounds. nist.gov |

Computational and Theoretical Investigations of 1 Bromo 3 Iodo 2 Trifluoromethyl Benzene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 1-Bromo-3-iodo-2-(trifluoromethyl)benzene, DFT calculations can elucidate the influence of the bromo, iodo, and trifluoromethyl groups on the benzene (B151609) ring. These studies often employ functionals like B3LYP to provide a detailed understanding of the molecule's properties.

Molecular Electrostatic Potential (MESP) Surface Analysis for Reactive Site Prediction

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive sites of a molecule by visualizing the charge distribution. nih.govresearchgate.net In this compound, the MESP surface would highlight regions of positive and negative electrostatic potential. The electron-withdrawing nature of the halogen atoms and the trifluoromethyl group significantly influences this distribution.

Key features of the MESP surface for this compound are expected to include:

Positive Regions (σ-holes): A region of positive electrostatic potential, known as a σ-hole, is anticipated on the outermost portion of the iodine and bromine atoms, along the C-I and C-Br bond axes. researchgate.netnih.gov The σ-hole on the iodine atom is expected to be more positive and prominent than that on the bromine atom, making it a more potent site for halogen bonding interactions. nih.gov

Negative Regions: The regions of negative potential are likely to be located around the fluorine atoms of the trifluoromethyl group and the π-system of the benzene ring. These areas are susceptible to electrophilic attack.

The MESP analysis is instrumental in predicting how this compound will interact with other molecules, particularly in the context of non-covalent interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Transitions and Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

For this compound, the FMO analysis would reveal:

HOMO: The HOMO is likely to be localized on the benzene ring and the iodine atom, which is the most polarizable and highest-energy halogen. This orbital is associated with the molecule's ability to donate electrons.

LUMO: The LUMO is expected to be distributed over the benzene ring and the anti-bonding orbitals associated with the C-I and C-Br bonds. This orbital relates to the molecule's capacity to accept electrons.

A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic transitions. ajchem-a.com

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Characteristic |

|---|---|

| HOMO Localization | Predominantly on the benzene ring and iodine atom |

| LUMO Localization | Distributed over the benzene ring and C-I/C-Br antibonding orbitals |

| HOMO-LUMO Gap | Moderate, indicating a balance of stability and reactivity |

Analysis of Charge Distribution and Inductive/Resonance Effects of Halogen and Trifluoromethyl Substituents

The substituents on the benzene ring—bromine, iodine, and trifluoromethyl—exert significant electronic effects that modulate the charge distribution across the molecule.

Inductive Effects: All three substituents are strongly electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity. The trifluoromethyl group has a particularly potent -I effect. This leads to a general polarization of the C-X bonds (where X = Br, I, F) and a decrease in electron density on the attached carbon atoms.

Resonance Effects: The halogen atoms (Br and I) can exhibit a weak electron-donating resonance effect (+R effect) by donating their lone pair electrons to the benzene ring's π-system. However, this effect is generally weaker than their inductive effect. The trifluoromethyl group does not participate in resonance.

The interplay of these effects results in a complex charge distribution, with the carbon atoms attached to the substituents being electron-deficient. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

Quantum Chemical Studies of Intermolecular Interactions

Quantum chemical methods are essential for characterizing the non-covalent interactions that govern the supramolecular chemistry of this compound.

Theoretical Characterization of Halogen Bonding (XB) Phenomena

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. nih.gov In this compound, both iodine and bromine can act as halogen bond donors.

Theoretical studies would likely show:

Iodine as the Primary XB Donor: The iodine atom is expected to be the stronger halogen bond donor due to its higher polarizability and more positive σ-hole compared to bromine. nih.gov

Directionality: The halogen bonds formed would be highly directional, with the Lewis base approaching the halogen atom along the extension of the C-I or C-Br bond.

Investigation of Non-Covalent Interactions Involving Fluorine and Other Halogens

The fluorine atoms of the trifluoromethyl group can also participate in non-covalent interactions, although these are generally weaker than halogen bonds. nih.gov These interactions can include:

Fluorine-centered contacts: Interactions between the fluorine atoms and other electron-deficient or electron-rich sites.

Hydrogen bonds: If a suitable hydrogen bond donor is present, the fluorine atoms can act as weak hydrogen bond acceptors.

The presence of multiple halogen atoms allows for a variety of intermolecular interactions, which can influence the crystal packing and material properties of the compound.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Bromo-iodobenzene |

Advanced Research Applications of 1 Bromo 3 Iodo 2 Trifluoromethyl Benzene

Strategic Building Block for the Synthesis of Complex Organic Architectures

The distinct reactivity of the bromo and iodo substituents on the benzene (B151609) ring of 1-bromo-3-iodo-2-(trifluoromethyl)benzene allows for selective, sequential reactions, making it an ideal platform for the modular construction of highly functionalized aromatic compounds. This controlled, stepwise approach is fundamental to the synthesis of complex organic molecules and the development of diverse chemical libraries.

Modular Construction of Multi-Functionalized Arenes

The significant difference in the bond dissociation energies of the C-I and C-Br bonds is the cornerstone of the modular utility of this compound. The weaker carbon-iodine bond can be selectively activated under conditions that leave the more robust carbon-bromine bond intact. This chemoselectivity is particularly exploited in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings. researchgate.netrsc.org

For instance, a palladium-catalyzed Sonogashira coupling can be performed selectively at the iodo position to introduce an alkyne substituent. The resulting bromo-alkynyl-trifluoromethyl-benzene can then undergo a subsequent Suzuki coupling at the bromo position to introduce an aryl or heteroaryl group. This sequential functionalization allows for the precise and controlled introduction of different functionalities onto the aromatic scaffold, leading to the creation of complex, multi-substituted arenes that would be challenging to synthesize through other methods. This stepwise approach is crucial for building intricate molecular frameworks, including those found in pharmaceuticals and polycyclic aromatic hydrocarbons. researchgate.netrsc.org

Precursor in the Development of Diverse Chemical Libraries

The principles of combinatorial chemistry, which involve the rapid synthesis of a large number of different but structurally related molecules, heavily rely on the availability of versatile building blocks. nih.govyoutube.com this compound serves as an excellent starting point for the generation of chemical libraries due to its capacity for sequential and divergent functionalization.

By systematically varying the coupling partners in sequential cross-coupling reactions, a vast array of derivatives can be synthesized from this single precursor. For example, coupling a set of ten different boronic acids at the iodo position, followed by the coupling of ten different alkynes at the bromo position for each of the initial products, would theoretically yield one hundred distinct molecules. This approach is highly valuable in drug discovery, where the generation of large libraries of compounds is essential for screening against biological targets to identify new therapeutic leads. nih.gov The trifluoromethyl group, in particular, is a desirable feature in medicinal chemistry as it can enhance properties such as metabolic stability and binding affinity. mdpi.comnih.gov

Exploration in Materials Science and Functional Molecule Design

The unique combination of heavy halogens and a potent electron-withdrawing trifluoromethyl group in this compound makes it a compelling precursor for the synthesis of novel materials with interesting electronic and optical properties. These features are particularly relevant in the design of organic semiconductors and other advanced functional materials.

Influence of Halogenation and Trifluoromethylation on Electronic and Optical Properties

The presence of both bromine and iodine atoms, along with a trifluoromethyl group, significantly influences the electronic landscape of molecules derived from this building block. The trifluoromethyl group is a strong electron-withdrawing group, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a π-conjugated system. nih.gov This tuning of frontier orbital energies is a key strategy in the design of organic electronic materials. wiley-vch.de

Furthermore, the incorporation of heavy atoms like bromine and iodine can enhance intersystem crossing, a phenomenon important for applications such as phosphorescent organic light-emitting diodes (OLEDs). The trifluoromethyl group also impacts the photophysical properties of fluorescent dyes, often leading to shifts in absorption and emission wavelengths and potentially increasing quantum yields. rsc.org The steric bulk of the ortho-trifluoromethyl group can induce a twist in the backbone of a polymer or large molecule, which in turn affects the solid-state packing and charge transport properties. researchgate.net

Design of Novel Organic Semiconductors and Advanced Functional Materials

The development of new organic semiconductors is a rapidly advancing field, with applications in flexible displays, printable electronics, and solar cells. nih.gov The properties of these materials are highly dependent on their molecular structure and intermolecular organization. The use of this compound as a building block allows for the synthesis of novel conjugated molecules and polymers with tailored electronic properties.

For example, through sequential cross-coupling reactions, extended π-conjugated systems can be built up from this core. The electron-withdrawing nature of the trifluoromethyl group can be used to create n-type or ambipolar organic semiconductors, which are essential for the fabrication of complementary circuits. tohoku.ac.jp The ability to precisely control the molecular architecture enables the fine-tuning of properties such as charge carrier mobility and air stability, which are critical for the performance of organic field-effect transistors (OFETs) and other electronic devices.

Mechanistic Probes in Fundamental Organic Chemistry Research

The well-defined and differentiated reactivity of the functional groups in this compound makes it a useful tool for investigating the mechanisms of chemical reactions, particularly in the realm of transition-metal-catalyzed processes.

The selective reaction at the C-I bond over the C-Br bond can be used to study the kinetics and substrate scope of new catalytic systems. By monitoring the reaction progress and product distribution, researchers can gain insights into the factors that govern the selectivity of oxidative addition to palladium and other transition metals. uvic.canih.gov

Investigating Complex Aryl Halide Reactivity and Selectivity Patterns

The presence of both a bromine and an iodine atom on the same aromatic ring allows for the investigation of selective chemical transformations. In transition metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is typically more reactive than the carbon-bromine (C-Br) bond due to its lower bond dissociation energy. This differential reactivity enables chemists to perform sequential functionalization, targeting the iodine position first while leaving the bromine intact for a subsequent, different coupling reaction.

Research in this area focuses on optimizing reaction conditions (e.g., catalyst, ligand, temperature) to achieve perfect chemoselectivity. For instance, a Suzuki coupling might be performed under mild conditions to selectively replace the iodine atom with a boronic acid derivative. The resulting bromo-(trifluoromethyl)aryl product can then be subjected to a different transformation, such as a Buchwald-Hartwig amination, at the bromine position.

The ortho-trifluoromethyl group plays a critical role in modulating this reactivity. As a strong electron-withdrawing group, it influences the electron density of the aromatic ring and the adjacent C-Br bond. mdpi.comnih.gov This electronic effect, combined with steric hindrance, can alter the expected reactivity patterns, providing a rich platform for studying the subtleties of catalyst-substrate interactions and reaction mechanisms. There is a known ortho effect where substituents ortho to a halogen can enhance reactivity in cross-coupling reactions, a phenomenon observable with various electron-withdrawing groups.

| Step | Reaction Type | Targeted Bond | Typical Catalyst System | Rationale for Selectivity |

|---|---|---|---|---|

| 1 | Sonogashira Coupling | C-I | Pd(PPh₃)₂Cl₂ / CuI | The C-I bond is significantly more susceptible to oxidative addition to Pd(0) than the C-Br bond under standard Sonogashira conditions. |

| 2 | Suzuki Coupling | C-Br | Pd(OAc)₂ / SPhos | After functionalization of the C-I bond, more forcing conditions or specialized ligands are used to activate the stronger C-Br bond for the second coupling. |

| 3 | Buchwald-Hartwig Amination | C-Br | Pd₂(dba)₃ / BINAP | Similar to the Suzuki coupling, activation of the C-Br bond for C-N bond formation requires specific catalyst/ligand combinations after the more reactive C-I site has been addressed. |

Understanding the Synergistic Effects of Multiple Halogens and Trifluoromethyl Groups

The combination of bromo, iodo, and trifluoromethyl substituents on a single benzene ring creates a unique electronic and steric environment, allowing researchers to study synergistic effects that are not apparent in simpler molecules. The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily acting through inductive effects. nih.gov This property significantly enhances the electrophilic character of the aromatic ring.

This strong electron withdrawal by the CF₃ group, positioned ortho to the bromine and meta to the iodine, has several consequences:

Activation of Halogen Sites: The reduced electron density on the aromatic ring makes the carbon atoms attached to the halogens more electrophilic and thus more susceptible to nucleophilic attack or oxidative addition in catalytic cycles.

Stabilization of Intermediates: The electron-withdrawing nature of the CF₃ group can stabilize anionic or electron-rich intermediates that may form during certain reaction mechanisms.

Modified Regioselectivity: In reactions such as nucleophilic aromatic substitution (SₙAr), the powerful activating effect of the trifluoromethyl group can influence the regioselectivity, although SₙAr mechanisms are not always operational in trifluoromethylation reactions.

The interplay between the two different halogens and the trifluoromethyl group is a key area of investigation. The iodine atom's high polarizability and the bromine's moderate electronegativity, combined with the CF₃ group's inductive pull, create a complex potential energy surface for approaching reagents. Theoretical and mechanistic studies on such molecules help to build more accurate predictive models for reaction outcomes in complex, polyfunctionalized aromatic systems. nih.gov

| Substituent | Position | Primary Electronic Effect | Impact on Reactivity |

|---|---|---|---|

| -I (Iodo) | 3 | Weakly deactivating (inductive), highly polarizable | Provides the most reactive site for oxidative addition due to low C-I bond energy. ontosight.ai |

| -Br (Bromo) | 1 | Weakly deactivating (inductive) | Provides a secondary, less reactive site for sequential functionalization. |

| -CF₃ (Trifluoromethyl) | 2 | Strongly deactivating (inductive) | Lowers the electron density of the entire ring, increasing its electrophilicity and potentially enhancing the reactivity of both halogen sites toward certain catalysts. mdpi.comnih.gov |

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be resource-intensive and generate significant waste. A primary future challenge is the development of more sustainable and atom-economical synthetic routes to molecules like 1-Bromo-3-iodo-2-(trifluoromethyl)benzene.

Current research in green chemistry offers several promising directions. Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, often in the absence of bulk solvents, presents a greener alternative to traditional solution-phase chemistry. Another avenue is the advancement of photoredox catalysis, which uses light to drive chemical transformations, often under mild conditions. The application of these methods to the selective halogenation and trifluoromethylation of aromatic rings is an active area of research.